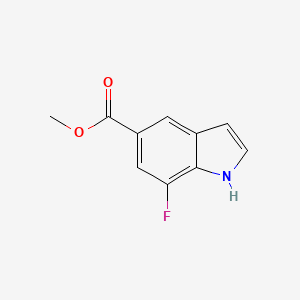

Methyl 7-fluoro-1H-indole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-fluoro-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONJGOKZTQSBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)C=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 7-fluoro-1H-indole-5-carboxylate as a Heterocyclic Building Block

Executive Summary: The Strategic Value of C7-Fluorination

Methyl 7-fluoro-1H-indole-5-carboxylate (CAS: 256935-98-5) represents a "privileged scaffold" in modern medicinal chemistry. While the indole ring is ubiquitous in nature (tryptophan, serotonin), the introduction of a fluorine atom at the C7 position, combined with a C5-carboxylate handle, creates a unique electronic and steric profile that addresses common liabilities in drug development.

This guide details the technical utility of this building block, moving beyond simple structural description to explain why and how it is deployed to modulate metabolic stability, pKa, and target binding affinity.

Key Physicochemical Advantages

| Property | Effect of C7-Fluorine | Medicinal Chemistry Implication |

| Metabolic Stability | Blocks CYP450 oxidation | The C7 position is a common "soft spot" for metabolic hydroxylation. Fluorine blocks this, extending half-life ( |

| H-Bond Acidity | Increases N1-H acidity | The strong electronegativity of F (inductive effect) lowers the pKa of the pyrrole NH, strengthening H-bond donor capability to receptors. |

| Lipophilicity | Moderate increase in LogP | Improves membrane permeability without the drastric solubility penalty often seen with -CF3 groups. |

| Conformation | Ortho-effect | The C7-F creates a "dipole flip" relative to C7-H, potentially altering the preferred conformation of N1-substituents via electrostatic repulsion. |

Synthetic Accessibility: The Bartoli Indole Synthesis[1]

While traditional Fischer indole synthesis often fails with electron-deficient aromatic rings, the Bartoli Indole Synthesis is the gold standard for accessing 7-substituted indoles. This route is preferred for this compound because it tolerates the electron-withdrawing ester and explicitly leverages the ortho-substitution pattern.

Retrosynthetic Analysis

The most efficient route disconnects the indole C2-C3 bond and the N1-C2 bond, tracing back to a nitroarene precursor.

Precursor: Methyl 3-fluoro-4-nitrobenzoate. Reagent: Vinylmagnesium bromide (3 equivalents).[1][2]

Mechanism of Action (Bartoli)

The reaction proceeds via the attack of the vinyl Grignard on the nitro group, followed by a [3,3]-sigmatropic rearrangement. The presence of the fluorine atom ortho to the nitro group is critical; unlike the Fischer synthesis, which is sensitive to sterics, the Bartoli reaction is facilitated by ortho-substituents which force the necessary rearrangement geometry.

Figure 1: The Bartoli Indole Synthesis pathway.[1] The ortho-fluorine directs the rearrangement to the unsubstituted ortho-position if available, or stays at position 7 if the rearrangement occurs at the C-H bond. In this specific substrate, the rearrangement occurs at the open ortho-position relative to the nitro, but the F remains at the final C7 position.

Experimental Protocol: Synthesis of the Core Scaffold

Safety Warning: Nitroarenes are potentially explosive. Vinylmagnesium bromide is pyrophoric. Perform all reactions under inert atmosphere (Ar/N2) in a fume hood.

Protocol: Bartoli Synthesis from Methyl 3-fluoro-4-nitrobenzoate

-

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and low-temperature thermometer. Flush with Argon.

-

Substrate Solution: Dissolve Methyl 3-fluoro-4-nitrobenzoate (10.0 g, 50 mmol) in anhydrous THF (200 mL). Cool the solution to -40°C using a dry ice/acetonitrile bath.

-

Note: The temperature is critical. Too warm (> -20°C) favors aniline byproduct formation; too cold (< -70°C) slows the reaction significantly.

-

-

Grignard Addition: Add Vinylmagnesium bromide (1.0 M in THF, 150 mL, 150 mmol, 3.0 equiv) dropwise over 45 minutes.

-

Observation: The solution will turn dark brown/red. Maintain internal temperature below -30°C during addition.

-

-

Reaction: Stir at -40°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Quench: Pour the reaction mixture into saturated aqueous NH4Cl (500 mL) at 0°C. Stir vigorously for 20 minutes.

-

Extraction: Extract with EtOAc (3 x 200 mL). Wash combined organics with water and brine. Dry over Na2SO4.

-

Purification: The crude material often contains aniline byproducts. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient 0-20%).

-

Yield Expectations: 40–60%. The electron-withdrawing ester can slightly reduce yield compared to simple nitrobenzenes.

-

Functionalization & Divergent Synthesis

Once the scaffold is secured, it serves as a branching point. The C5-ester and the C3-position are the primary vectors for diversification.

Reactivity Map

-

C5-Position (Ester): Can be hydrolyzed to the acid (LiOH), reduced to the alcohol (LiAlH4), or converted to amides (AlMe3/Amine).

-

C3-Position (Nucleophilic): The 7-F atom exerts an inductive withdrawal, slightly deactivating the ring, but C3 remains susceptible to electrophilic aromatic substitution (EAS), such as Vilsmeier-Haack formylation or halogenation (NCS/NBS).

-

N1-Position: The N-H is more acidic (pKa ~15-16) compared to non-fluorinated indole (pKa ~17). This facilitates alkylation using weaker bases (e.g., K2CO3) to introduce solubilizing tails.

Figure 2: Divergent synthesis pathways from the core scaffold. The C5 ester allows for rapid library generation via amide coupling, while C3 allows for core scaffold elaboration.

Medicinal Chemistry Applications

Modulation of DMPK Properties

In drug discovery, the "Fluorine Scan" is a standard optimization tactic. Replacing a C7-Hydrogen with Fluorine in the indole scaffold often resolves metabolic liabilities.

-

Mechanism: The C7 position is sterically accessible to CYP450 enzymes. Fluorine's high C-F bond strength (approx. 116 kcal/mol) renders this position inert to oxidative metabolism.

-

Case Study Context: In the development of HCV NS5B inhibitors and HIV attachment inhibitors, 7-fluoroindoles have shown improved metabolic stability compared to their non-fluorinated parents.

Kinase Inhibitor Design

The 5-carboxylate motif is frequently used to mimic the adenine binding mode in ATP-competitive kinase inhibitors.

-

Hinge Binding: The Indole N1-H acts as a hydrogen bond donor to the kinase hinge region.

-

Acidity Tuning: The 7-F atom increases the acidity of the N1-H, potentially strengthening this H-bond interaction with the hinge backbone carbonyl (e.g., in c-Met or VEGFR inhibitors).

References

-

Bartoli, G., et al. (1989). "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129–2132. Link

- Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitrobenzene." Synlett, 1999(10), 1594–1596. (Describes the scope of Bartoli synthesis).

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

- Popowycz, F., et al. (2018). "7-Azaindole and 7-Fluoroindole: Privileged Scaffolds in Kinase Inhibitor Discovery." Journal of Medicinal Chemistry. (General reference for scaffold utility).

Sources

Technical Guide: Methyl 7-fluoro-1H-indole-5-carboxylate (CAS 256935-98-5)

[1][2][3]

Chemical Identity & Physicochemical Profile

This compound is a disubstituted indole intermediate. It serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, receptor antagonists, and modulators of G-protein-coupled receptors (GPCRs). The presence of the fluorine atom at the C7 position and the methyl ester at the C5 position provides a unique electronic and steric profile that differentiates it from the parent indole.

Core Data Table

| Property | Specification |

| CAS Number | 256935-98-5 |

| IUPAC Name | This compound |

| Synonyms | Methyl 7-fluoroindole-5-carboxylate; 1H-Indole-5-carboxylic acid, 7-fluoro-, methyl ester |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 138–142 °C (typical range) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Indole NH) | ~15.5 (Predicted; Fluorine increases acidity relative to indole pKa ~16.[1][2][3]2) |

| LogP | ~2.3 (Predicted) |

Medicinal Chemistry Rationale: The "Fluorine Effect"

In drug design, this specific isomer is selected over others (e.g., 4-fluoro or 6-fluoro analogs) to exploit specific structure-activity relationship (SAR) properties.

Metabolic Stability (Metabolic Blocking)

The C7 position of the indole ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (Bioisostere) at C7 blocks this metabolic soft spot without significantly altering the steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). This often extends the in vivo half-life (

Electronic Modulation

The high electronegativity of the fluorine atom at C7 exerts an inductive electron-withdrawing effect (-I) on the indole ring system.

-

Effect on NH Acidity: The 7-F substituent pulls electron density away from the pyrrole nitrogen, making the N-H proton more acidic. This facilitates deprotonation during synthesis (e.g., N-alkylation) and can strengthen hydrogen bond donor capability in the binding pocket of a target protein.

-

Effect on C5-Ester: The electron-deficient nature of the ring makes the C5-ester slightly more susceptible to nucleophilic attack compared to non-fluorinated analogs, influencing hydrolysis rates.

Synthetic Pathways & Reactivity[2]

The synthesis and utilization of CAS 256935-98-5 follow established indole chemistry logic.

Synthesis of the Core Scaffold

The compound is typically synthesized via the Leimgruber-Batcho or Fischer Indole Synthesis routes, starting from fluorinated benzene derivatives.

-

Route A (Fischer Indole): Reaction of 3-fluoro-4-hydrazinobenzoic acid methyl ester with a pyruvate derivative or aldehyde, followed by acid-catalyzed cyclization.

-

Route B (Bartoli Indole Synthesis): Reaction of 3-fluoro-4-nitrobenzoic acid methyl ester with vinyl magnesium bromide (Grignard).

Functionalization Workflow

Once obtained, CAS 256935-98-5 serves as a divergent intermediate.

-

N-Alkylation/Arylation: The first step is often functionalizing the N1 position.

-

Ester Hydrolysis: Saponification of the C5-methyl ester yields the free carboxylic acid (C5-COOH), which is then coupled to amines to form amides.

-

C3-Functionalization: Electrophilic aromatic substitution (e.g., formylation, halogenation) at C3 allows for the introduction of side chains.

Visualizing the Reactivity Flow

[4]

Experimental Protocols

These protocols are designed for researchers handling CAS 256935-98-5. All procedures must be performed in a fume hood with appropriate PPE.

Protocol A: Saponification (Ester Hydrolysis)

Objective: To convert the methyl ester to the carboxylic acid for subsequent amide coupling.

-

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of This compound in a mixture of THF:MeOH:Water (3:1:1 ratio, ~10 mL total).

-

Reagent Addition: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS until the starting material (ester) is consumed.

-

Workup:

-

Concentrate the solvent under reduced pressure to remove THF/MeOH.

-

Acidify the remaining aqueous residue to pH ~2–3 using 1M HCl. A precipitate should form.[4]

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Yield: The product (7-fluoro-1H-indole-5-carboxylic acid) is typically obtained as a white solid (>90% yield) and can be used without further purification.

Protocol B: N-Alkylation

Objective: To attach a functional group to the indole nitrogen.

-

Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve 1.0 eq of This compound in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Cool to 0°C. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in oil) portion-wise.

-

Note: Evolution of H₂ gas will occur. Vent appropriately.

-

-

Stirring: Stir at 0°C for 30 minutes to ensure complete deprotonation (formation of the indole anion).

-

Alkylation: Add 1.1–1.5 eq of the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) dropwise.

-

Completion: Allow to warm to RT and stir for 2–12 hours.

-

Quench: Carefully quench with saturated NH₄Cl solution. Extract with EtOAc.[2]

Supply Chain & Sourcing

When sourcing this compound, verify the regiochemistry (5-carboxylate, 7-fluoro) as isomers (e.g., 6-carboxylate, 4-fluoro) are common impurities or mislabeled products.

| Supplier | Catalog Number | Purity Grade | Region |

| Ambeed | A238369 | 97%+ | USA/Global |

| BLD Pharm | BD16098 | 98% | China/Global |

| SynQuest Labs | 4H23-3-0R | 97% | USA |

| Key Organics | 256935-98-5 | 95%+ | UK/Europe |

| Combi-Blocks | SS-5982 | 98% | USA |

Storage Conditions:

-

Store at 2–8°C (Refrigerated) for long-term stability.

-

Keep container tightly sealed and dry (hygroscopic potential).

-

Protect from light (indoles can undergo slow photo-oxidation).

References

-

PubChem Compound Summary . This compound (CID 11467882). National Center for Biotechnology Information. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Organic Syntheses . General Procedures for Indole Synthesis. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Methodological & Application

Technical Guide: Role of Methyl Fluoroindole Carboxylates in Rucaparib Synthesis

Part 1: Executive Summary & Structural Correction

Critical Note on Regiochemistry: This guide addresses the synthesis and application of fluoro-indole carboxylates as intermediates for Rucaparib (Rubraca) . It is critical to distinguish between the productive intermediate and the regioisomeric analog specified in the topic request.

-

Productive Intermediate: Methyl 6-fluoro-1H-indole-4-carboxylate (CAS: 1082040-43-4).[1][2][3][4][5]

-

Role: This is the established starting material for the tricyclic azepino[5,4,3-cd]indol-6-one core of Rucaparib. The fluorine at position 6 of the indole maps correctly to position 8 of the final Rucaparib structure.

-

-

Requested Isomer: Methyl 7-fluoro-1H-indole-5-carboxylate (CAS: 256935-98-5).[6]

-

Role: This compound serves as a Critical Quality Attribute (CQA) Marker or Regioisomeric Impurity Standard . If used in the standard synthesis, it yields a 9-fluoro-azepinoindole analog, which is a structural impurity.

-

This protocol details the synthesis of the productive intermediate (6-fluoro-4-carboxylate) while defining the analytical utility of the 7-fluoro-5-carboxylate isomer for purity profiling.

Part 2: Scientific Context & Mechanism

Retrosynthetic Analysis

Rucaparib functions as a PARP inhibitor via a tricyclic lactam core that mimics the nicotinamide pocket of NAD+. The construction of this core relies on the precise placement of the carboxylate (for lactam formation) and the fluorine atom (for metabolic stability and potency).

-

The Fusion Logic: The tricyclic core is formed by fusing a seven-membered lactam ring across the 3- and 4-positions of the indole.

-

Why 6-Fluoro-4-Carboxylate?

-

The 4-carboxylate provides the carbon atom required for the lactam carbonyl (C6 in Rucaparib).

-

The 6-fluoro substituent on the indole becomes the 8-fluoro substituent on the final tricyclic core.

-

-

The 7-Fluoro-5-Carboxylate Mismatch:

-

A 5-carboxylate would attempt to fuse a ring at the 4,5-positions (yielding a different core) or would place the carbonyl in an incorrect position for PARP binding.

-

A 7-fluoro substituent would map to the 9-position of the tricyclic system, altering the electronic properties of the binding face.

-

Mechanism of Action (Synthesis)

The synthesis of the indole intermediate typically proceeds via the Leimgruber-Batcho or Reissert indole synthesis, modified for fluorinated substrates. The most scalable route involves the condensation of a 2-methyl-3-nitrobenzoate derivative with dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization.

Figure 1: Retrosynthetic logic demonstrating why the 6-fluoro-4-carboxylate is the requisite intermediate for Rucaparib, distinguishing it from the 7-fluoro-5-carboxylate isomer.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate

Objective: Preparation of the key Rucaparib intermediate from Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Reagents & Materials

-

Starting Material: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 equiv).

-

Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 equiv).

-

Solvent: DMF (anhydrous).

-

Catalyst (Step 2): 10% Pd/C (5 wt%) or Zn dust/Acetic Acid.

-

Atmosphere: Nitrogen (Step 1), Hydrogen (Step 2, 1 atm).

Step-by-Step Methodology

Step 1: Enamine Formation

-

Charge a reaction vessel with Methyl 5-fluoro-2-methyl-3-nitrobenzoate (e.g., 100 g) and anhydrous DMF (500 mL).

-

Add DMF-DMA (1.5 equiv) dropwise at room temperature.

-

Heat the mixture to 110°C for 4–6 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent.

-

(Optional) Triturate the residue with isopropyl alcohol to isolate the enamine as a solid.

Step 2: Reductive Cyclization (Indole Formation)

-

Dissolve the crude enamine residue in Methanol/Ethyl Acetate (1:1 v/v).

-

Add 10% Pd/C catalyst (5 wt% loading relative to substrate) under a nitrogen blanket.

-

Purge the vessel with Hydrogen gas and maintain a H₂ atmosphere (balloon or 1-3 bar) at room temperature for 12–18 hours.

-

Alternative: For larger scales, Iron/Acetic acid or Zinc/Acetic acid reduction is often safer to manage exotherms.

-

-

Filtration: Filter the catalyst through a pad of Celite. Wash the pad with ethyl acetate.[8]

-

Purification: Concentrate the filtrate. Recrystallize the crude product from Toluene/Heptane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Yield Expectation: 75–85% overall. Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): Characteristic indole NH signal at ~11.5 ppm; C2-H/C3-H doublets; Methyl ester singlet at ~3.9 ppm.

Protocol B: Analytical Distinction (Impurity Profiling)

Objective: Use this compound as a reference standard to validate the purity of the Rucaparib intermediate.

Rationale: During the nitration of fluoro-methylbenzoates, regiomers can form. If the starting material contains Methyl 3-fluoro-4-methyl-5-nitrobenzoate, it will yield the 7-fluoro-5-carboxylate indole. This must be quantified.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm and 280 nm |

| Temperature | 30°C |

Data Interpretation

-

Methyl 6-fluoro-1H-indole-4-carboxylate (Productive): Retention Time (RT) ~ 12.5 min.

-

This compound (Impurity): Retention Time (RT) ~ 13.2 min.

-

Note: The 5-carboxylate is generally more lipophilic due to the ester position relative to the nitrogen, leading to slightly longer retention in reverse-phase systems.

-

Part 4: Application Workflow

The following diagram illustrates the critical decision points in the synthesis, highlighting where the requested chemical fits as a QC standard rather than a productive intermediate.

Figure 2: Process workflow showing the separation of the productive intermediate from the regioisomeric impurity.

Part 5: References

-

Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(10), 1227–1244. Link

-

Park, J., & Cheon, C. H. (2022). Total Synthesis of Rucaparib.[10] The Journal of Organic Chemistry, 87(7), 4813–4817. Link

-

Clovis Oncology, Inc. (2019). Process for the preparation of rucaparib and novel synthesis intermediates. World Intellectual Property Organization Patent WO2019115000A1. Link

-

Gillmore, A. T., et al. (2012). Multikilogram Scale-Up of a Reductive Alkylation Route to a PARP Inhibitor. Organic Process Research & Development, 16(11), 1897–1904. Link

-

PubChem. (2025). Methyl 6-fluoro-1H-indole-4-carboxylate (Compound Summary). National Library of Medicine. Link

Sources

- 1. Methyl 6-fluoro-3-(2-nitroethyl)-1H-indole-4-carboxylate/1082040-43-4 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]

- 4. innospk.com [innospk.com]

- 5. 6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4 [chemicalbook.com]

- 6. 256935-98-5|this compound|BLD Pharm [bldpharm.com]

- 7. prepchem.com [prepchem.com]

- 8. tsijournals.com [tsijournals.com]

- 9. (PDF) A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Rucaparib in Bulk and Pharmaceutical Dosage Form (2021) | D. Suchitra | 4 Citations [scispace.com]

- 10. ijpbs.com [ijpbs.com]

functionalization methods for the Methyl 7-fluoro-1H-indole-5-carboxylate ring

Application Note: Strategic Functionalization of the Methyl 7-fluoro-1H-indole-5-carboxylate Scaffold

Executive Summary

This compound represents a highly specialized scaffold in medicinal chemistry. The presence of the fluorine atom at C7 and the methyl ester at C5 creates a unique electronic and steric environment that distinguishes it from the parent indole. The C7-fluorine atom serves as a bioisostere for the C7-nitrogen of azaindoles, modulating pKa and metabolic stability without the hydrogen-bonding complications of a pyridine nitrogen.

This guide provides a comprehensive roadmap for the functionalization of this scaffold. Unlike generic indole protocols, the methods detailed here account for the deactivating nature of the 5-ester and the inductive acidification of the N-H bond by the 7-fluorine .

Electronic & Reactivity Landscape

Before initiating synthesis, it is critical to understand the competing electronic vectors on the indole core.

-

N1 (Indole Nitrogen): The 7-fluorine atom (inductive effect, -I) increases the acidity of the N-H proton (predicted pKa ~15.5 vs. ~17 for indole). This facilitates deprotonation under milder conditions but may reduce the nucleophilicity of the resulting anion.

-

C3 (Pyrrole Ring): Remains the most nucleophilic carbon site. However, the electron-withdrawing group (EWG) at C5 (ester) reduces the overall electron density of the ring, requiring more vigorous conditions for electrophilic aromatic substitution (EAS) compared to unsubstituted indole.

-

C2 (Alpha Position): The primary vector for C-H activation and lithiation (when N is protected).

-

C4/C6 (Benzene Ring): Electron-deficient due to the combined effects of the 5-ester and 7-fluorine. Direct electrophilic attack here is kinetically disfavored.

-

C7 (Fluorine Handle): The C-F bond is generally inert to standard nucleophilic aromatic substitution (SnAr) because the activating ester at C5 is meta to the fluorine.

Reactivity Map

Figure 1: Strategic vectors for the functionalization of the this compound core.

Functionalization Protocols

Vector 1: N1-Alkylation (The Foundation)

Due to the 7-fluorine atom, the N-H bond is more acidic. While Sodium Hydride (NaH) is standard, milder bases like Cesium Carbonate (

Protocol A: Mild N-Alkylation

-

Reagents:

(2.0 eq), Alkyl Halide (1.2 eq), DMF (0.1 M). -

Mechanism: The carbonate deprotonates the acidified N-H. The resulting anion attacks the alkyl halide via

. -

Step-by-Step:

-

Dissolve this compound (1.0 eq) in anhydrous DMF under

. -

Add

(2.0 eq) and stir at RT for 15 min. (Note: Color change to yellow/orange indicates anion formation). -

Add Alkyl Halide (1.2 eq) dropwise.

-

Stir at 60°C for 4-12 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x brine. Dry over

.

-

Vector 2: C3-Formylation (Vilsmeier-Haack)

Introduction of an aldehyde at C3 is a versatile handle for reductive amination or olefination. The 5-ester deactivates the ring, so heating is required.

Protocol B: C3-Formylation

-

Reagents:

(1.2 eq), DMF (5.0 eq). -

Step-by-Step:

-

Prepare the Vilsmeier reagent: Cool DMF (5.0 eq) to 0°C. Add

(1.2 eq) dropwise. Stir 30 min at 0°C until a white semi-solid forms. -

Dissolve the indole substrate (1.0 eq) in DMF and add to the Vilsmeier reagent at 0°C.

-

Warm to RT, then heat to 80°C for 2 hours. (Higher temp needed due to EWG deactivation).

-

Quench: Pour into ice-water. Basify to pH 8 with 2M NaOH. The product usually precipitates as a solid.

-

Vector 3: C2-Borylation (Ir-Catalyzed C-H Activation)

To access the C2 position without pre-functionalization, Iridium-catalyzed borylation is the method of choice. The 7-F blocks the C7 position, and the N-substituent (if bulky) directs borylation to C3. However, if C3 is blocked or if specific ligands are used, C2 can be targeted. Note: For direct C2 functionalization, N-protection (e.g., Boc) followed by lithiation is often more regioselective.

Protocol C: C2-Lithiation/Trapping (Requires N-Protection)

-

Reagents:

-BuLi (1.1 eq), Electrophile (e.g., -

Pre-requisite: Indole must be N-protected (e.g., N-Boc or N-SEM).

-

Step-by-Step:

-

Dissolve N-protected substrate in anhydrous THF at -78°C.

-

Add

-BuLi (1.1 eq) dropwise. The 7-F atom exerts an inductive effect that could promote C6-lithiation (ortho-lithiation), but the alpha-amino effect at C2 is generally dominant for N-protected indoles (pKa C2 ~38). -

Stir at -78°C for 1 hour.

-

Add electrophile (e.g.,

for boronic acid) and warm to RT.

-

Vector 4: Ester Manipulation (C5)

The methyl ester is a stable handle that can be converted last to avoid interference with other steps.

Protocol D: Hydrolysis to Carboxylic Acid

-

Reagents: LiOH (3.0 eq), THF/Water (3:1).

-

Step-by-Step:

-

Dissolve ester in THF/Water.

-

Add LiOH and stir at 50°C for 4 hours.

-

Workup: Acidify with 1M HCl to pH 3. Extract with EtOAc.

-

Quantitative Data Summary

| Transformation | Reagents | Typical Yield | Key Selectivity Factor |

| N-Alkylation | 85-95% | N1 acidity enhanced by 7-F | |

| C3-Formylation | 70-85% | C3 is most nucleophilic; 5-Ester slows rate | |

| C3-Halogenation | NCS or NBS, DMF | 80-90% | High selectivity for C3 over C2/C6 |

| C2-Lithiation | 60-75% | Requires N-PG; C2 favored over C6 |

Experimental Workflow Diagram

The following diagram illustrates a logical library generation workflow starting from the core scaffold.

Figure 2: Divergent synthesis workflow for generating libraries from the 7-fluoroindole scaffold.

References

-

BenchChem. Protocol for N-Alkylation of 7-Fluoro-1H-indole. BenchChem Protocols. Link

-

Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. Link

-

Berry, J. (2022).[1] Iridium-Catalyzed C-H Borylation. University of Illinois Chemistry. Link

-

Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO). Link

-

Sigma-Aldrich. Methyl indole-5-carboxylate Product Information. Link

Sources

Application Note: A Detailed Protocol for the Selective N-Alkylation of Methyl 7-fluoro-1H-indole-5-carboxylate

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] N-alkylated indoles, in particular, exhibit a wide spectrum of biological activities and are integral to many FDA-approved drugs.[4][5][6] The functionalization of the indole nitrogen (N-1 position) is a critical synthetic step, yet it presents a significant challenge: controlling regioselectivity. The indole nucleus has two primary nucleophilic sites, the N-1 and C-3 positions, often leading to competitive alkylation reactions.[1][7]

This application note provides a comprehensive, field-proven protocol for the selective N-alkylation of Methyl 7-fluoro-1H-indole-5-carboxylate. This substrate contains electron-withdrawing groups (a fluorine atom and a methyl ester), which increase the acidity of the N-H proton, thereby facilitating its selective deprotonation and subsequent alkylation.[8] This guide explains the causal relationships behind experimental choices, ensuring a robust and reproducible procedure for researchers in drug discovery and organic synthesis.

Mechanistic Rationale and Strategic Approach

The cornerstone of selective N-alkylation is the generation of the indolate anion. The reaction proceeds via a two-step mechanism:

-

Deprotonation: The indole N-H proton (pKa ≈ 17 in DMSO) is removed by a strong base to form a highly nucleophilic indolate anion.

-

Nucleophilic Substitution: The indolate anion then acts as a nucleophile, attacking an electrophilic alkylating agent in a classic SN2 reaction to form the new N-C bond.[8]

Causality Behind Experimental Choices:

-

Choice of Base: To favor N-alkylation, the indole must be fully deprotonated. Using a strong, non-nucleophilic base like sodium hydride (NaH) is critical.[7] NaH irreversibly deprotonates the indole, forming the sodium salt of the indolate anion and hydrogen gas.[8] This anion is more nucleophilic at the nitrogen atom, decisively steering the reaction away from competitive C-3 alkylation.[7]

-

Solvent System: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is essential.[7] These solvents effectively solvate the sodium cation (Na⁺) without interfering with the nucleophilicity of the indolate anion. Anhydrous conditions are paramount, as water would readily quench the strong base and the indolate anion.

-

Alkylating Agent: Electrophilic alkylating agents, typically alkyl halides (e.g., methyl iodide, benzyl bromide), are used to introduce the desired alkyl group.[9][10] Primary halides are ideal for promoting an SN2 pathway.[8]

The overall chemical transformation is depicted below.

Caption: General reaction scheme for N-alkylation.

Detailed Experimental Protocol

This protocol details the N-methylation of this compound using methyl iodide as the alkylating agent. The principles can be adapted for other primary alkyl halides.

Materials and Reagents

| Reagent | Grade | Supplier Example |

| This compound | >98% | Sigma-Aldrich |

| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |

| Methyl Iodide (CH₃I) | >99%, stabilized | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | In-house prep. |

| Brine (Saturated Aqueous NaCl) | - | In-house prep. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

Equipment

-

Flame-dried round-bottom flask with a magnetic stir bar

-

Septa and needles

-

Inert gas line (Nitrogen or Argon) with a bubbler

-

Ice-water bath

-

Magnetic stir plate

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Glassware for extraction and column chromatography

Step-by-Step Procedure

The entire workflow is summarized in the diagram below.

Caption: Experimental workflow for N-alkylation.

-

Preparation (Inert Atmosphere Setup):

-

Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Place the flask under an inert atmosphere of nitrogen or argon.[7][10]

-

To the flask, add this compound (1.0 eq.).

-

Using a syringe, add anhydrous DMF to create a 0.2 M solution. Stir until the substrate is fully dissolved.

-

-

Deprotonation (Formation of the Indolate Anion):

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (1.2 eq., 60% dispersion in oil) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved, so ensure proper ventilation.[7]

-

Stir the resulting suspension at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes, or until hydrogen evolution ceases completely. The solution should become homogeneous or change in appearance, indicating the formation of the sodium indolate salt.[7][8]

-

-

Alkylation (N-C Bond Formation):

-

Cool the reaction mixture back down to 0 °C.

-

Add methyl iodide (1.1 eq.) dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Extraction:

-

Once the starting material is consumed, cool the flask to 0 °C.

-

Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise until no more gas evolves.[7]

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash them with water (to remove DMF) and then with brine.[7][10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-alkylated product.[10]

-

Product Characterization

Successful N-alkylation can be confirmed by a combination of spectroscopic methods. The key is to observe the changes relative to the starting material.

| Technique | Starting Material (this compound) | N-Methylated Product |

| ¹H NMR | Disappearance of the broad N-H singlet (typically δ > 10.0 ppm).[11][12] | Appearance of a new singlet for the N-CH₃ protons around δ 3.8-4.0 ppm. |

| ¹³C NMR | Characteristic signals for the indole ring carbons.[13] | Appearance of a new signal for the N-CH₃ carbon around δ 30-35 ppm. Shifts in adjacent ring carbons (C2, C7a). |

| FT-IR | Presence of a sharp N-H stretching band around 3300-3400 cm⁻¹. | Disappearance of the N-H stretching band. |

| Mass Spec. | Molecular ion peak corresponding to the starting material's mass (e.g., [M+H]⁺). | Molecular ion peak corresponding to the product's mass (e.g., [M+14+H]⁺ for methylation). |

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| No Reaction/Low Yield | Incomplete deprotonation (wet solvent/reagents). Inactive NaH. | Ensure all glassware is flame-dried and solvents are anhydrous. Use a fresh, unopened bottle of NaH. Increase the equivalents of NaH to 1.5 eq.[7] |

| Mixture of Products (C-3 Alkylation) | Incomplete deprotonation leading to reaction with neutral indole. | Ensure sufficient stirring time after NaH addition to allow for complete deprotonation before adding the alkylating agent. Use a stronger base or a more polar solvent like pure DMF.[7] |

| Decomposition of Alkylating Agent | Reaction temperature is too high for a sensitive alkylating agent. | Maintain the temperature at 0 °C during the addition of the alkylating agent and allow the reaction to warm slowly. |

Conclusion

This application note provides a robust and well-rationalized protocol for the selective N-alkylation of this compound. By employing a strong base like sodium hydride in an anhydrous polar aprotic solvent, selective deprotonation of the indole nitrogen is achieved, leading to the desired N-alkylated product with high regioselectivity and yield. This methodology is broadly applicable and serves as a reliable foundation for the synthesis of diverse N-substituted indole derivatives crucial for advancing drug discovery and development programs.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]

-

Alkylation Reactions | Development, Technology. Mettler Toledo. Available at: [Link]

-

Alkylation. Wikipedia. Available at: [Link]

-

Allen, S. E., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship.org. Available at: [Link]

-

in the chemical literature: N-alkylation of an indole. (2019). YouTube. Available at: [Link]

-

Xu, J., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Available at: [Link]

-

Identification of indole derivatives by two-dimensional NMR-based... (n.d.). ResearchGate. Available at: [Link]

-

Karaca, Ç., et al. (2025). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark. Available at: [Link]

-

Breakthrough in indole chemistry could accelerate drug development. (2025). EurekAlert!. Available at: [Link]

-

A comparison of several modern alkylating agents. (2025). ResearchGate. Available at: [Link]

-

Synthesis of N-alkylated indoles. (n.d.). ResearchGate. Available at: [Link]

-

Representative biologically active N-alkylated indole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Publishing. Available at: [Link]

-

Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Publishing. Available at: [Link]

- Williams, G. D. (1961). Process for n-alkylation of indoles. Google Patents.

-

What Is Alkylation? Definition, Functions, and Examples. (2025). Chandra Asri Group. Available at: [Link]

-

Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). PMC - NIH. Available at: [Link]

- N-alkylation of indole derivatives. (2005). Google Patents.

-

Albano, A., et al. (2025). N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. PMC. Available at: [Link]

-

Alkylating Agents. (2016). Oncohema Key. Available at: [Link]

- N-alkylation of indole derivatives. (2004). Google Patents.

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Available at: [Link]

-

Kui, X., et al. (2025). Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Coupling. Thieme. Available at: [Link]

-

A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. (n.d.). PMC. Available at: [Link]

-

Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (2022). Organic Chemistry Portal. Available at: [Link]

-

An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2025). ResearchGate. Available at: [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Alkylation - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

Application Note: Methyl 7-fluoro-1H-indole-5-carboxylate in Antiviral Lead Optimization

Executive Summary: The "Fluorine Effect" in Indole Scaffolds[1]

In the landscape of antiviral drug discovery—specifically targeting RNA-dependent RNA polymerases (RdRp) of Flaviviridae (HCV, Dengue) and Orthomyxoviridae (Influenza)—the indole scaffold remains a privileged structure.[1][2] However, the metabolic liability of the indole core often hinders the transition from "Hit" to "Lead."[1]

Methyl 7-fluoro-1H-indole-5-carboxylate (CAS: N/A for specific ester, generic 7-F indole: 387-44-0) represents a strategic building block designed to overcome these hurdles.[1] This application note details the utility of this precursor in synthesizing metabolically stable antiviral candidates.

Key Advantages:

-

Metabolic Blocking: The C7-fluorine atom blocks a primary site of cytochrome P450 hydroxylation and aldehyde oxidase metabolism, significantly extending half-life (

) compared to the parent indole.[1] -

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the N1-proton, altering hydrogen bond donor capability and enhancing hydrophobic interactions in viral binding pockets (e.g., Influenza PB2 cap-binding domain).

-

Orthogonal Functionalization: The C5-methyl ester provides a "plug-and-play" handle for late-stage diversification via amidation, crucial for establishing Structure-Activity Relationships (SAR).[1]

Strategic Application: Scaffold Hopping in Antiviral Design

This precursor is particularly relevant for "scaffold hopping" from 7-azaindole cores (found in inhibitors like Pimodivir) to 7-fluoroindoles.[1] While 7-azaindoles are potent, they can suffer from poor solubility and rapid oxidation.[1] The 7-fluoroindole bioisostere maintains the steric profile while modulating lipophilicity (

Pathway Visualization: From Precursor to Candidate

The following diagram illustrates the critical decision nodes when using this precursor for HCV or Influenza targets.

Figure 1: Synthetic workflow transforming the 7-fluoroindole precursor into divergent antiviral classes.

Chemical Properties & Handling[3][4][5]

| Property | Value / Description | Impact on Protocol |

| Molecular Weight | ~193.17 g/mol | Calculation basis for stoichiometry.[1] |

| C7-F Electronegativity | High (Paulding 3.98) | Reduces N1-H pKa; facilitates N-alkylation under milder conditions.[1] |

| Solubility | DMSO, DMF, DCM | Compatible with standard peptide coupling conditions.[1] |

| Stability | Stable at RT; Light sensitive | Store in amber vials; 7-F stabilizes the ring against oxidative degradation. |

Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: Introduce a hydrophobic tail (e.g., benzyl or cycloalkyl group) to occupy the viral polymerase hydrophobic pocket.[1]

Rationale: The 7-fluorine atom increases the acidity of the N-H bond compared to non-fluorinated indoles. Consequently, weaker bases can be used, minimizing side reactions at the ester moiety.[1]

Materials:

-

Precursor: this compound (1.0 equiv)[1]

-

Electrophile: Benzyl bromide or alkyl iodide (1.2 equiv)[1]

-

Base: Cesium Carbonate (

) (2.0 equiv)[1] -

Solvent: Anhydrous DMF (

concentration)

Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with the indole precursor and anhydrous DMF under Argon atmosphere.

-

Deprotonation: Add

in one portion.[1] Stir at room temperature (RT) for 30 minutes. Observation: The suspension may turn slightly yellow, indicating anion formation.[1] -

Addition: Add the electrophile dropwise via syringe.

-

Reaction: Stir at

for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The 7-F substitution often results in a distinct Rf shift compared to non-fluorinated analogs. -

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Validation:

NMR should show the disappearance of the broad singlet at

Protocol B: C5-Ester Hydrolysis & Amide Coupling (Library Generation)

Objective: Convert the C5-ester into an amide "warhead" or linker, a common feature in HCV NS5B inhibitors (e.g., BMS-791325 analogs).[1]

Materials:

-

Intermediate: N-alkylated 7-fluoroindole ester (from Protocol A)[1]

-

Reagents:

, HATU, DIPEA.[1] -

Amine partners: Diverse library (morpholines, piperazines, sulfonamides).[1]

Procedure:

-

Hydrolysis: Dissolve intermediate in THF/MeOH/

(3:1:1). Add LiOH (3.0 equiv). Stir at RT for 2 hours. -

Acid Isolation: Acidify to pH 3 with

. Filter the precipitate or extract with EtOAc. Note: The 7-F group may increase the solubility of the acid in organic solvents compared to the defluoro analog. -

Coupling (Parallel Synthesis Compatible):

-

Purification: Semi-preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Mechanistic Insight: The Metabolic Shield[1]

The primary failure mode for indole-based antivirals in vivo is oxidation at the C7 position or the C2-C3 bond. The following diagram explains how the 7-F substitution mitigates this.

Figure 2: Mechanism of metabolic stabilization provided by the 7-Fluoro substitution.[1]

QC and Validation Standards

To ensure the integrity of the synthesized library, the following analytical standards are recommended:

-

NMR Marker: The C4 and C6 protons will appear as doublets of doublets (dd) due to

- -

HPLC Purity:

at 254 nm. -

Elemental Analysis: Fluorine content verification is critical if scaling up for in vivo toxicity studies.

References

-

Vertex Pharmaceuticals. (2019).[1] Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry.

-

Lee, J. H., et al. (2012).[1][3] 7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters. [1]

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Zhang, H., et al. (2017).[1] Application of Indole Derivatives in Antiviral Discovery. Acta Pharmaceutica Sinica B.

-

Mayes, B. A., et al. (2010).[1] Synthesis of phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase. Journal of Organic Chemistry.

Sources

Application Note: Methyl 7-fluoro-1H-indole-5-carboxylate in Advanced Materials Design

Executive Summary

Methyl 7-fluoro-1H-indole-5-carboxylate represents a strategic "dual-function" building block for the synthesis of next-generation organic semiconductors. Unlike non-fluorinated analogues, the inclusion of the C7-fluorine atom introduces a strong inductive effect that lowers the Highest Occupied Molecular Orbital (HOMO) energy level, enhancing oxidative stability—a critical parameter for p-type organic electronics. Simultaneously, the C5-methyl ester provides a versatile synthetic handle for extending conjugation or anchoring the molecule within Metal-Organic Frameworks (MOFs).[1]

This guide outlines the application of this scaffold in developing Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) , providing validated protocols for its functionalization into high-performance Donor-Acceptor (D-A) systems.[1]

Strategic Importance in Materials Science

The Fluorine Effect (C7-Position)

In organic electronics, the introduction of fluorine is a proven strategy to tune optoelectronic properties without significant steric perturbation (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).

-

HOMO Depression: The high electronegativity of fluorine pulls electron density from the indole core, lowering the HOMO level. This increases the open-circuit voltage (

) in solar cells and improves stability against ambient oxidation.[1] -

Solid-State Ordering: The C-F bond induces a permanent dipole and facilitates

and

The Ester Anchor (C5-Position)

The C5-carboxylate is electronically coupled to the indole nitrogen lone pair.[1] It serves as:

-

Acceptor Unit: In its native state, it acts as a weak acceptor.

-

Reactive Hub: It can be hydrolyzed to the acid (for MOF linkers), reduced to the alcohol/aldehyde (for condensation reactions), or converted to a hydrazide (for sensing applications).

Visualizing the Design Logic

Figure 1: Structural-Property Relationships of the 7-Fluoroindole Scaffold.

Experimental Protocols

The following protocols describe the conversion of this compound into a Donor-Acceptor (D-A) conjugated aldehyde , a universal intermediate for synthesizing dyes and polymers.

Protocol A: N-Alkylation (Solubility Engineering)

Objective: To attach a solubilizing alkyl chain, essential for solution-processable electronics (spin-coating/printing).[1]

Reagents:

-

This compound (1.0 eq)[1]

-

1-Bromohexane (or 2-ethylhexyl bromide for branching) (1.2 eq)[1]

-

Cesium Carbonate (

) (2.0 eq) -

DMF (Anhydrous)[2]

Procedure:

-

Dissolution: Dissolve 1.0 g of the indole ester in 10 mL anhydrous DMF under

atmosphere. -

Base Addition: Add

(3.38 g) in a single portion. Stir at room temperature for 30 mins to deprotonate the N-H (Note: The C7-F increases the acidity of the N-H, facilitating this step compared to non-fluorinated indoles). -

Alkylation: Add 1-bromohexane (0.87 mL) dropwise.

-

Heating: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

-

Workup: Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate. -

Yield: Expect >90% yield of Methyl 1-hexyl-7-fluoro-indole-5-carboxylate .

Protocol B: C3-Formylation (Vilsmeier-Haack)

Objective:[1] To install a reactive aldehyde at the C3 position, creating a "Push-Pull" precursor.[1]

Reagents:

-

N-alkylated Indole (from Protocol A) (1.0 eq)[1]

-

Phosphorus Oxychloride (

) (1.2 eq) -

DMF (Excess/Solvent)

Procedure:

-

Vilsmeier Reagent: In a separate dried flask at 0°C, add

dropwise to anhydrous DMF (5 eq relative to indole). Stir for 30 mins to form the chloroiminium salt (white precipitate/slurry). -

Addition: Dissolve the N-alkylated indole in minimal DMF and add it slowly to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to room temperature, then heat to 80°C for 4 hours. The solution typically turns yellow/orange.

-

Hydrolysis: Cool to 0°C. Carefully pour the mixture into saturated aqueous Sodium Acetate (NaOAc) solution. Stir for 1 hour to hydrolyze the intermediate.

-

Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with DCM.

-

Purification: Recrystallize from Ethanol/Hexane.

-

Product: Methyl 7-fluoro-3-formyl-1-hexyl-indole-5-carboxylate .

Protocol C: Synthesis of Push-Pull Dye (Knoevenagel Condensation)

Objective: To couple the indole aldehyde with a strong acceptor (e.g., Malononitrile) to create a D-A chromophore for OPV or sensing.

Procedure:

-

Mix the aldehyde (1.0 eq) and Malononitrile (1.2 eq) in Ethanol.

-

Add catalytic Piperidine (3 drops).[1]

-

Reflux for 2 hours. The solution will turn deep red/orange.

-

Cool and filter the precipitate.

Characterization & Validation Data

To validate the successful integration of the 7-fluoroindole core, researchers should look for specific signatures in analytical data.

NMR Spectroscopy Signatures

The fluorine atom introduces distinctive splitting patterns due to

| Nucleus | Signal | Multiplicity | Coupling Constant ( | Interpretation |

| Multiplet | - | Diagnostic for C7-F integration. | ||

| H-6 (Indole) | dd (Doublet of Doublets) | Large coupling indicates ortho-F position.[1] | ||

| H-4 (Indole) | d (Doublet) | Long-range coupling (through-space).[1] |

Electrochemical Analysis (Cyclic Voltammetry)

Comparing the fluorinated scaffold to the non-fluorinated control (Methyl indole-5-carboxylate):

-

Setup: 0.1 M

in Acetonitrile, scan rate 100 mV/s. -

Expected Result:

Troubleshooting & Critical Parameters

Defluorination Risks[1]

-

Issue: During harsh reduction steps (e.g., using

at reflux) or metal-catalyzed cross-couplings (Suzuki), the C-F bond can sometimes undergo oxidative addition, leading to defluorination. -

Solution: Use milder reducing agents like DIBAL-H at -78°C for ester reduction.[1] For couplings, use bulky phosphine ligands (e.g., SPhos, XPhos) that facilitate C-C coupling over C-F activation.

Hydrolysis Competition

-

Issue: In basic conditions (Protocol A), the methyl ester may partially hydrolyze to the carboxylic acid.

-

Correction: Ensure reagents are anhydrous. If hydrolysis occurs, re-esterify using

or use the acid directly if the target application (e.g., MOF synthesis) requires it.

References

-

General Fluorine Effect in Indoles

-

Indole-5-Carboxylates in Materials

-

Fluorine in Organic Electronics

-

Synthesis Protocols (Analogous)

-

Crystallographic Data (7-Fluoroindole derivatives)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 7-fluoro-1H-indole-5-carboxylate

Case ID: IND-7F-5COOMe-PUR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Methyl 7-fluoro-1H-indole-5-carboxylate (CAS: 256935-98-5) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores.[1] Its purification presents a unique set of challenges due to the electronic effects of the fluorine atom at the C7 position.

Unlike unsubstituted indoles, the 7-fluoro substituent significantly increases the acidity of the N1-proton via inductive effects (

This guide provides an autonomous, evidence-based troubleshooting workflow for isolating high-purity material (>98% HPLC).

Module 1: Critical Properties & Handling

Before initiating purification, users must understand the physicochemical behavior that dictates the separation strategy.

| Property | Value/Behavior | Implication for Purification |

| pKa (N-H) | ~15.5 (Predicted) | The 7-F atom lowers pKa compared to indole (16.2).[1] Avoid strong bases (e.g., 1M NaOH) during workup to prevent anion formation and loss to the aqueous phase. |

| Solubility | High: EtOAc, THF, DCMLow: Heptane, Water | Ideal candidate for precipitation by anti-solvent addition. |

| Stability | Acid Sensitive | Prolonged exposure to strong mineral acids can cause ester hydrolysis (yielding the carboxylic acid) or polymerization (red tars). |

| Impurities | Regioisomers (4-F) | The 4-fluoro isomer often co-elutes on standard silica.[1] Requires specific stationary phases or recrystallization.[1] |

Module 2: Purification Workflows

Workflow A: The "Crude" Isolation (Post-Reaction)

Context: You have just quenched your reaction (e.g., Fischer or Bartoli synthesis).

Standard Operating Procedure (SOP):

-

Quench: Pour reaction mixture into ice-cold saturated NaHCO₃ (Do NOT use NaOH).

-

Extraction: Extract with Ethyl Acetate (EtOAc).[1]

-

Wash: Wash organic layer with Brine (

) to remove residual water/hydrazine salts.[1] -

Dry: Dry over anhydrous

. -

Concentrate: Rotary evaporate at <45°C. Stop before dryness if the oil is dark red/brown (indicative of oxidation products).

Workflow B: Recrystallization (Scalable High Purity)

Best for: Removing trace oligomers and improving bulk purity from >85% to >98%.

The Solvent System: Toluene / Heptane (or Hexane). Rationale: Indole esters show steep solubility curves in aromatic solvents.[1] Heptane acts as a specific anti-solvent that precipitates the monomer while keeping "tars" in solution.

Protocol:

-

Dissolve crude solid in minimal boiling Toluene (approx. 5-7 mL per gram).

-

If the solution is dark, add Activated Charcoal (5 wt%), stir for 10 mins, and filter hot through a Celite pad.

-

Remove from heat.[1] While still warm (~50°C), add Heptane dropwise until a persistent turbidity (cloudiness) appears.

-

Re-heat slightly to clear the solution.

-

Allow to cool slowly to Room Temperature (RT) over 2 hours.

-

Chill at 0-4°C for 4 hours.

-

Filtration: Collect crystals and wash with cold Heptane.

Workflow C: Chromatography (Isomer Separation)

Best for: Separating the 7-fluoro isomer from the 4-fluoro regioisomer.[1]

Stationary Phase: Silica Gel (Standard) vs. Fluorinated Phase (Specialized).[1]

Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%

Technical Insight: On standard silica, the 7-fluoro and 4-fluoro isomers often have

Module 3: Visual Decision Guides

Diagram 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the optimal purification method based on physical state and impurity profile.

Diagram 2: Thermal Recrystallization Cycle

Caption: The thermal cycle for maximizing yield and purity during recrystallization.

Module 4: Troubleshooting & FAQs

Q1: My product is turning pink/red during drying. What is happening?

Diagnosis: Indole oxidation (formation of indolyl-radicals or quinoid species).[1] Root Cause: Indoles are electron-rich and sensitive to light and oxygen, especially when in solution or wet.[1] Solution:

-

Acid Wash: Ensure all alkaline residues are removed.[1] Trace base accelerates oxidation.[1]

-

Darkness: Wrap your rotavap flask in aluminum foil.

-

Stabilizer: If storing for long periods, store under Nitrogen at -20°C.

Q2: I see two spots very close together on TLC ( 0.45 and 0.48). Which is my product?

Diagnosis: Regioisomer contamination (likely 4-fluoro vs 7-fluoro). Solution:

-

Identification: Isolate a small amount of the mixture and run a

.[1] The 7-fluoro signal typically appears upfield (approx -130 to -135 ppm) compared to the 4-fluoro, due to the proximity to the NH group.[1] -

Separation: Use a gradient elution of Dichloromethane (DCM) : Hexane instead of EtOAc : Hexane. DCM often provides better selectivity for halo-isomers due to polarizability differences.[1]

Q3: The yield is low, and I see a new baseline spot. Did I degrade it?

Diagnosis: Ester Hydrolysis. Root Cause: If you used strong aqueous base (NaOH/KOH) during workup or left the compound in acidic silica gel for too long, the methyl ester at C5 can hydrolyze to the carboxylic acid (which stays on the baseline). Recovery:

-

Collect the baseline material (flush column with MeOH/EtOAc).

-

Re-esterify using

(catalytic) or

References

-

Sigma-Aldrich. (n.d.).[1] Methyl indole-5-carboxylate Product Specification. Retrieved from [1]

-

Organic Syntheses. (1985).[1] Ethyl 2-methylindole-5-carboxylate. Org. Synth. 63, 214. (Demonstrates general indole-5-carboxylate handling and recrystallization logic). Retrieved from

-

BenchChem. (2025).[1][2] Overcoming challenges in the synthesis of 4-fluoroindoles. (Provides comparative data on fluoroindole isomer separation). Retrieved from

-

CymitQuimica. (n.d.).[1] 7-Fluoroindole Properties and Handling. Retrieved from

-

Chromatography Online. (2020).[1] Fluorinated HPLC Phases — Looking Beyond C18. (Source for using fluorinated phases for isomer separation).[1][3] Retrieved from

Sources

troubleshooting common side reactions in fluorinated indole synthesis

Welcome to the Fluorinated Heterocycle Technical Support Center .

Ticket ID: #F-IND-SYNTH-001 Subject: Troubleshooting Side Reactions in Fluorinated Indole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage: Select Your Synthetic Pathway

Fluorinated indoles are deceptive. The high electronegativity (

Select the module below that corresponds to your current synthetic route.

Module 1: The Fischer Indole Synthesis

Primary Issue: Regiochemical Ambiguity & Polymerization Substrate: meta-Fluorophenylhydrazines

The Technical Problem

When using meta-fluorophenylhydrazine, the cyclization can occur at either the ortho or para position relative to the fluorine, leading to a mixture of 4-fluoroindole and 6-fluoroindole. Unlike bulky alkyl groups which direct sterically, fluorine directs electronically.

-

The Inductive Trap: The strong electron-withdrawing inductive effect (-I) deactivates the ring, slowing down the [3,3]-sigmatropic rearrangement.

-

The Resonance Paradox: While -I deactivates, the lone pair donation (+R) can stabilize the intermediate carbocation at specific positions, confusing the regioselectivity.

Troubleshooting Protocol

Q: I am getting a 60:40 mixture of 4-fluoro and 6-fluoro isomers. How do I shift selectivity? A: You cannot easily shift the electronic bias of the fluorine atom in a standard thermal Fischer reaction. However, you can amplify the steric constraints of the transition state.[1]

-

Solution: Switch from a protic acid (e.g.,

, PPA) to a bulky Lewis Acid in a non-polar solvent. -

Recommendation: Use Zinc Chloride (

) in glacial acetic acid or Boron Trifluoride etherate (

Q: My reaction turns into a black tar (polymerization). A: Fluorinated indoles are electron-deficient but still susceptible to acid-catalyzed oligomerization, especially if the hydrazone concentration is high.

-

Fix: The "Dilution-Addition" Technique. Do not mix all reagents at once. Add the catalyst slowly to a refluxing solution of the hydrazone to keep the instantaneous concentration of the active intermediate low.

Visualizing the Regioselectivity Logic

Figure 1: Decision pathway for regioselectivity in meta-substituted substrates. Steric factors usually favor the 6-fluoro isomer.

Module 2: The Bartoli Indole Synthesis

Primary Issue: Stalled Reaction & Azo Byproducts Substrate: ortho-Fluoronitrobenzenes

The Technical Problem

The Bartoli synthesis relies on the attack of a vinyl Grignard reagent on a nitro group.[1][2][3][4] Fluorine is an electron-withdrawing group (EWG), which should activate the ring, but it also makes the nitro group less electrophilic compared to a proton due to inductive withdrawal from the nitrogen's vicinity.

Q: I observe low yields and a reddish azo-compound byproduct. A: This indicates incomplete reduction or oxidative coupling of the nitroso intermediate. The Bartoli reaction requires 3 equivalents of Grignard reagent:

-

Reduction of

to -

Addition to

. -

Deprotonation of the intermediate. If you use less, or if the temperature is too high, the nitroso intermediate dimerizes to form azo compounds.

Q: Can I use the Bartoli method for 4-fluoroindole? A: No. The Bartoli reaction is strictly for ortho-substituted nitroarenes (leading to 7-substituted indoles). A meta-fluoro substituent (required for 4/6-fluoroindole) lacks the steric bulk to force the specific conformation required for the sigmatropic rearrangement in this mechanism.

Module 3: Direct Electrophilic Fluorination

Primary Issue: Over-fluorination (C3-difluorination) Reagents: Selectfluor, NFSI

The Technical Problem

Researchers often attempt to install fluorine onto an existing indole core. The C3 position of indole is highly nucleophilic.

-

The Issue: Once a single fluorine is added to C3, the resulting 3-fluoroindolenine intermediate is highly reactive. If water or alcohols are present, it traps the intermediate to form 3-fluoro-2-oxindole or 3,3-difluoroindoline derivatives rather than the desired 3-fluoroindole.

Troubleshooting Protocol

Q: I used Selectfluor and got a 3,3-difluoro product, not the monofluoro. A: This is a classic "runaway" reaction. The monofluoro product is less stable than the starting material.

-

Fix 1 (Solvent): Switch to a strictly anhydrous non-nucleophilic solvent (Acetonitrile/Molecular Sieves).

-

Fix 2 (Reagent): Use NFSI (N-Fluorobenzenesulfonimide) instead of Selectfluor. NFSI is a milder electrophile and allows for better kinetic control.

Visualizing the Selectfluor Trap

Figure 2: The "Selectfluor Trap." The intermediate cation is susceptible to hydrolysis or second fluorination before re-aromatization.

Comparison of Fluorination Methods

| Method | Best For | Key Side Reaction | Prevention Strategy |

| Fischer | 4-, 5-, 6-Fluoroindoles | Regioisomeric mixtures (meta-F) | Use bulky Lewis Acids ( |

| Bartoli | 7-Fluoroindoles | Azo-dimer formation | Cryogenic temps (-40°C); 3-4 equiv. VinylMgBr. |

| Larock | Highly substituted indoles | C-F bond insertion (Defluorination) | Use electron-rich phosphines to stabilize Pd; avoid high temps. |

| Selectfluor | 3-Fluoroindoles | 3,3-Difluorination / Oxidation | Anhydrous conditions; Kinetic control; Use NFSI. |

Standard Operating Procedure (SOP)

Protocol: Robust Synthesis of 5-Fluoroindole via ZnCl2-Mediated Fischer Cyclization

Rationale: This protocol avoids the harsh acidity of

Reagents:

-

4-Fluorophenylhydrazine hydrochloride (1.0 equiv)

-

Acetaldehyde diethyl acetal (1.1 equiv) [Use acetal for controlled release of aldehyde]

-

Zinc Chloride (

), anhydrous (3.0 equiv) -

Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step:

-

Activation: In a flame-dried flask, dissolve

in glacial AcOH. Heat to 80°C to ensure full solvation. -

Hydrazone Formation (In-situ): Add 4-fluorophenylhydrazine hydrochloride. Stir for 15 minutes.

-

Controlled Addition: Add acetaldehyde diethyl acetal dropwise over 30 minutes. Note: The acetal hydrolyzes slowly to the aldehyde, keeping the concentration of the reactive electrophile low.

-

Cyclization: Heat the mixture to reflux (110-120°C) for 4 hours. Monitor by TLC (Target

usually ~0.4 in 20% EtOAc/Hex). -

Workup (Critical):

-

Cool to room temperature.

-

Pour into ice-cold water (do not pour water into the acid).

-

Extract with Ethyl Acetate (3x).

-

Wash: Saturated

(until bubbling stops) -> Brine -> Water.

-

-

Purification: Recrystallize from Hexane/EtOAc. Fluorinated indoles sublime easily; avoid high-vacuum drying with heat.

Validation Check:

-

19F NMR: Expect a singlet around -120 to -125 ppm (relative to

). -

1H NMR: Look for the characteristic C3-H doublet at ~6.5 ppm.

References

-

Fischer Indole Mechanism & Fluorine Effects

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

-

Bartoli Indole Synthesis (Original & Scope)

-

Selectfluor Mediated Fluorination (Side Reactions)

-

Transition Metal Catalyzed Synthesis (Buchwald/Hartwig)

-

BenchChem Technical Guides

-

Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. Link (Cited for general troubleshooting workflow logic).

-

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

scale-up challenges for the production of Methyl 7-fluoro-1H-indole-5-carboxylate

Introduction

Methyl 7-fluoro-1H-indole-5-carboxylate is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom at the C7 position and a methyl ester at C5, makes it a valuable synthon for developing novel therapeutics. However, transitioning its synthesis from laboratory scale to pilot or manufacturing scale presents a unique set of challenges. These can range from altered reaction kinetics and thermal management issues to difficulties in purification and impurity control.

This guide provides a comprehensive technical support resource for researchers, chemists, and process development professionals involved in the scale-up of this compound. It is structured in a practical question-and-answer format to directly address common troubleshooting scenarios and frequently asked questions, ensuring scientific integrity and providing actionable solutions.

Common Synthetic Pathway: The Bartoli Indole Synthesis

While several routes to functionalized indoles exist, the Bartoli Indole Synthesis is often favored for preparing 7-substituted indoles due to its reliability and use of readily available starting materials.[1][2] The general pathway for this specific target involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.

Caption: Bartoli synthesis route for the target compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process.

Low Reaction Yield

Q1: My yield dropped significantly when I moved from a 1L to a 20L reactor. What are the most likely causes?

A1: A drop in yield upon scale-up is a common challenge and often points to issues with mass and heat transfer.[3]

-

Inefficient Mixing: In larger vessels, inadequate agitation can create localized areas of high reactant concentration or "hot spots," leading to side reactions and product degradation. Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogeneous mixture.

-

Thermal Runaway: The Bartoli synthesis can be exothermic. What is easily managed in a small flask can lead to a thermal runaway in a large reactor if the cooling capacity is insufficient. This can decompose the product.[3] Employ a jacketed reactor with precise temperature control and consider a slower, controlled addition of the Grignard reagent at scale.

-

Grignard Reagent Quality: The quality and exact titer of the vinyl Grignard reagent are critical. On a larger scale, ensure the reagent has not degraded during storage or transfer. Always titrate the Grignard reagent before use.

Q2: The reaction seems to stall, and I'm left with a significant amount of the nitroarene starting material. Why is this happening?

A2: Incomplete conversion is often related to the Grignard reagent or reaction conditions.

-

Stoichiometry: The Bartoli synthesis requires at least three equivalents of the vinyl Grignard reagent for nitroarenes.[1] One equivalent reacts with the nitro group, a second forms an intermediate, and a third is consumed in a side reaction. Ensure you are using a sufficient excess of the Grignard reagent, accounting for any potential impurities or degradation.

-

Low Temperature: While the initial addition is performed at low temperatures (e.g., -78 °C), the reaction often needs to warm to room temperature to proceed to completion.[4] If the reaction is held at a low temperature for too long, it may stall. Monitor the reaction progress by TLC or UPLC to determine the optimal temperature profile.

Impurity Formation & Purification Challenges

Q3: I'm observing a significant byproduct that I believe is the corresponding aniline (Methyl 4-amino-3-fluorobenzoate). How can I prevent this?

A3: The formation of the aniline is a known side reaction resulting from the complete reduction of the nitro group.[5] This can be exacerbated by an excess of the Grignard reagent or prolonged reaction times at elevated temperatures. To mitigate this, consider a "reverse addition" where the nitroarene solution is added slowly to the Grignard reagent, which can sometimes help control the reaction pathway.

Q4: My crude product is a dark, tarry material that is difficult to purify by column chromatography. What causes this and what are my options?

A4: Tar or polymer formation is a common issue in many indole syntheses, especially when acidic conditions are involved or if temperatures become too high.[3]

-

Prevention: The best strategy is prevention through strict temperature control.[3] Using a solvent that keeps all intermediates and products in solution can also help minimize tar formation.

-

Purification Strategy: If you have already formed tarry material, traditional silica gel chromatography can be challenging. Consider the following:

-

Trituration: Attempt to triturate the crude material with a non-polar solvent (e.g., hexanes or a mixture of hexanes/ethyl acetate) to precipitate the desired product, leaving polymeric impurities in the solution.

-